molecular formula C21H22O11 B1665800 Astilbin CAS No. 29838-67-3

Astilbin

Cat. No.: B1665800
CAS No.: 29838-67-3
M. Wt: 450.4 g/mol
InChI Key: ZROGCCBNZBKLEL-MPRHSVQHSA-N
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Mechanism of Action

Astilbin is a dihydroflavonol natural product isolated from a variety of food and medicinal herbs, such as Smilax glabra Roxb . It has been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and immunosuppressive activities .

Target of Action

This compound primarily targets human umbilical vein endothelial cells (HUVECs) and T lymphocytes . In HUVECs, it promotes angiogenesis, which is the formation of new blood vessels . In T lymphocytes, this compound selectively inhibits activated cells, which is beneficial for the treatment of human immune diseases .

Mode of Action

This compound interacts with its targets in a dose-dependent manner. In HUVECs, it increases the ability of these cells to proliferate, migrate, and undergo cell invasion and tube formation . In T lymphocytes, this compound suppresses the function of inflammatory cells by inhibiting the PI3K/AKT, TLR4/MyD88/NF-κB pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the PI3K/Akt and MAPK/ERK dependent signaling pathways in HUVECs . In T lymphocytes, it inhibits the PI3K/AKT, TLR4/MyD88/NF-κB pathways . These pathways are crucial for cell proliferation, migration, and inflammation.

Pharmacokinetics

This compound has poor oral absolute bioavailability due to its low permeability and solubility . After oral administration of this compound to rats, the plasma elimination half-lives were approximately 101 to 109 minutes . This suggests that both oral absorption and clearance of this compound in rats are rapid after oral administration .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It exhibits pro-angiogenic activity in HUVECs and VRI-induced vascular insufficient zebrafish . It also suppresses the function of inflammatory cells by inhibiting the PI3K/AKT, TLR4/MyD88/NF-κB pathways . These results suggest that this compound could be further developed as a potential agent in the prevention or treatment of insufficient angiogenesis related diseases and inflammation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of human serum albumin reduces the antioxidant capacity of this compound . Moreover, the production of this compound can be enhanced in genetically-engineered Escherichia coli BL21 (DE3) by improving the intracellular TDP-L-rhamnose pool .

Biochemical Analysis

Biochemical Properties

Astilbin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the activities of angiotensin-converting enzyme, glucose-6-phosphatase, aldose reductase, α-glucosidase, horseradish peroxidase, and myeloperoxidase, while amplifying lipoprotein lipase activity . These interactions contribute to its modulatory effects on blood pressure and metabolism .

Cellular Effects

This compound exerts various effects on different types of cells. For instance, it has been shown to inhibit the growth and reduce the accumulation of reactive oxygen species (ROS) in HaCaT cells stimulated by IL-17 and TNF-α . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to decrease the activation of NF-κB and p38 MAPK while increasing the activation of SOCS3 and AMPK in treated cells . Furthermore, it has been shown to induce Nrf2 nucleus translocation, contributing to the reduction of ROS accumulation and VEGF expression .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. After oral administration to rats, it was found to have a rapid absorption and a plasma elimination half-life of approximately 101 to 109 minutes . This suggests that this compound has a relatively short duration of action in the body.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on mice with hyperuricemia, this compound and febuxostat reduced the serum uric acid and xanthine oxidase . In another study, this compound was found to alleviate lesions in a psoriasis-like model in guinea pigs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to affect glutamate metabolism-related pathways, enhance hepatic ATP transduction pathways, and attenuate xanthine metabolism pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. After oral administration to rats, it was found to have a wide distribution throughout the whole body except for the liver and fat. Interestingly, this compound could penetrate the blood–brain barrier of rats .

Subcellular Localization

It has been shown to induce Nrf2 nucleus translocation, which contributes to the reduction of ROS accumulation and VEGF expression .

Chemical Reactions Analysis

Types of Reactions: Astilbin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can replace specific functional groups in the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Comparison with Similar Compounds

Astilbin is unique among flavonoids due to its specific biological activities and molecular structure. Similar compounds include:

This compound’s unique combination of antioxidant, anti-inflammatory, and immunosuppressive properties makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROGCCBNZBKLEL-MPRHSVQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019948
Record name Astilbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29838-67-3
Record name Astilbin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29838-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Astilbin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astilbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside
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Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 180 °C
Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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